molecular formula C12H5F17O4 B1397232 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate CAS No. 17559-01-2

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate

Cat. No.: B1397232
CAS No.: 17559-01-2
M. Wt: 536.14 g/mol
InChI Key: DQIUCVXYBXGOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is a fluorinated acrylate compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its high fluorine content, which imparts exceptional chemical and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate typically involves the fluorination of precursor molecules under controlled conditions. The process may include the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle fluorinating agents safely. The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Perfluorinated Carboxylic Acids: Resulting from oxidation reactions.

  • Partially Fluorinated Derivatives: Resulting from reduction reactions.

  • Functionalized Derivatives: Resulting from substitution reactions.

Scientific Research Applications

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate has a wide range of applications in scientific research:

  • Chemistry: Used as a monomer in the synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability.

  • Biology: Employed in the development of fluorinated biomaterials for medical implants and devices.

  • Medicine: Utilized in the creation of drug delivery systems that improve the bioavailability and stability of therapeutic agents.

  • Industry: Applied in the production of coatings and sealants that provide superior protection against harsh environmental conditions.

Mechanism of Action

The mechanism by which 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific receptors and enzymes, leading to changes in cellular processes.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is unique due to its high fluorine content and stability. Similar compounds include:

  • Perfluorooctanoic acid (PFOA): Used in the production of fluoropolymers.

  • Perfluorobutane sulfonic acid (PFBS): Employed in firefighting foams.

  • Perfluorohexanoic acid (PFHxA): Utilized in various industrial applications.

These compounds share the common feature of high fluorine content but differ in their molecular structure and specific applications.

Properties

IUPAC Name

[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F17O4/c1-2-4(30)31-3-5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIUCVXYBXGOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F17O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896523
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17559-01-2
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Reactant of Route 2
Reactant of Route 2
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Reactant of Route 3
Reactant of Route 3
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Reactant of Route 4
Reactant of Route 4
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Reactant of Route 5
Reactant of Route 5
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Reactant of Route 6
Reactant of Route 6
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.